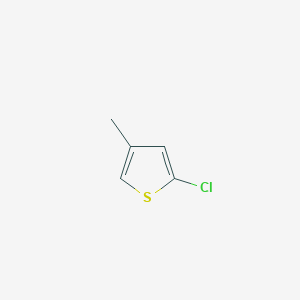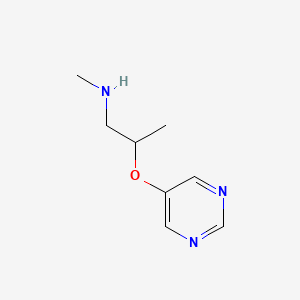
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a compound that features a pyrimidine ring, which is known for its wide range of pharmacological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Attachment of the Pyrimidin-5-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a suitable alcohol or amine to introduce the pyrimidin-5-yloxy group.
N-Methylation: The final step is the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-fibrotic agent, showing promising activity in inhibiting collagen production.
Biological Studies: The compound is used to study the biological pathways involving pyrimidine derivatives, including their role in DNA and RNA synthesis.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in collagen synthesis, such as collagen prolyl 4-hydroxylases.
Pathways: It can modulate pathways related to fibrosis, reducing the expression of collagen and other extracellular matrix proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yloxy)pyrimidine: Similar in structure but with a pyridine ring instead of a methyl group.
N-Methyl-2-(pyridin-5-yloxy)propan-1-amine: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit collagen production makes it a valuable compound in anti-fibrotic research .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
N-methyl-2-pyrimidin-5-yloxypropan-1-amine |
InChI |
InChI=1S/C8H13N3O/c1-7(3-9-2)12-8-4-10-6-11-5-8/h4-7,9H,3H2,1-2H3 |
Clave InChI |
SABIVCSWRVPFDS-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)OC1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
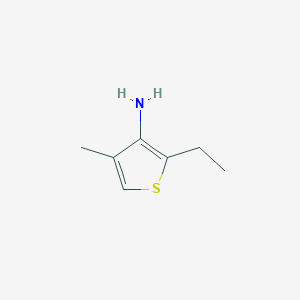
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
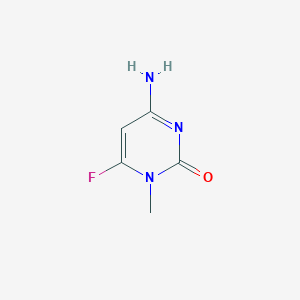
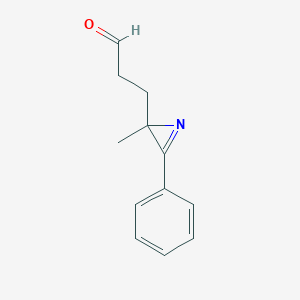
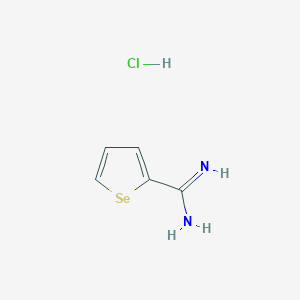


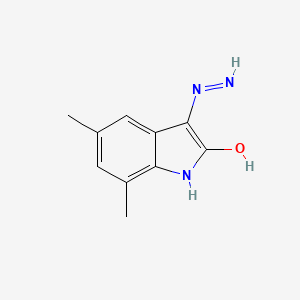


![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
